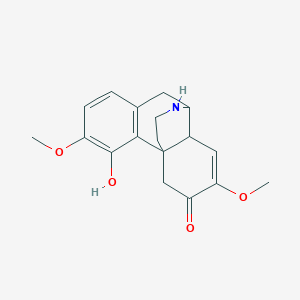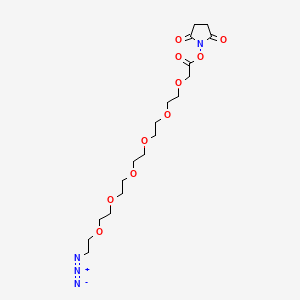
3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite is a specialized chemical compound used in the synthesis of RNA oligonucleotides. It is part of the phosphoramidite family, which are essential building blocks for the chemical synthesis of nucleic acids. This compound is particularly notable for its protective groups, which ensure stability and prevent unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite involves multiple steps, each requiring specific conditions to ensure the purity and yield of the final product. The process typically starts with the protection of the ribose sugar at the 2’ and 5’ positions using tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups, respectively. The nucleobase is then protected with a benzoyl (Bz) group at the N4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in controlled environments to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the purity and structure of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester.
Deprotection: Removal of the protective groups (TBDMS, DMT, and Bz) under specific conditions.
Coupling: Formation of phosphodiester bonds between nucleotides.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions for DMT removal, fluoride ions for TBDMS removal, and ammonia or methylamine for Bz removal.
Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds
Major Products
The major products formed from these reactions are the desired RNA oligonucleotides, which are used in various research and therapeutic applications .
Aplicaciones Científicas De Investigación
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.
Biology: RNA interference (RNAi) studies to silence specific genes.
Medicine: Development of RNA-based therapeutics for various diseases.
Industry: Production of synthetic RNA for diagnostic and therapeutic applications .
Mecanismo De Acción
The compound exerts its effects by participating in the chemical synthesis of RNA oligonucleotides. The protective groups (TBDMS, DMT, and Bz) ensure that the reactive sites on the ribose sugar and nucleobase are protected during the synthesis process. This allows for the sequential addition of nucleotides to form the desired RNA sequence. The cyanoethyl diisopropyl phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, which is essential for the stability and functionality of the RNA molecule .
Comparación Con Compuestos Similares
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite is unique due to its specific combination of protective groups and the cyanoethyl diisopropyl phosphoramidite group. Similar compounds include:
DMT-2’-O-TBDMS-rA(bz) Phosphoramidite: Used for the synthesis of adenosine-containing RNA.
DMT-2’-O-TBDMS-rG(ib) Phosphoramidite: Used for the synthesis of guanosine-containing RNA.
DMT-2’-O-TBDMS-rU Phosphoramidite: Used for the synthesis of uridine-containing RNA .
These compounds share similar protective groups but differ in the nucleobase and specific applications in RNA synthesis.
Propiedades
Fórmula molecular |
C52H66N5O9PSi |
|---|---|
Peso molecular |
964.2 g/mol |
Nombre IUPAC |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-47-46(66-68(10,11)51(5,6)7)44(64-49(47)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38)35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59) |
Clave InChI |
KGHSXHZESVOJIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)
![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
![5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112365.png)



![(2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15112402.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112410.png)
